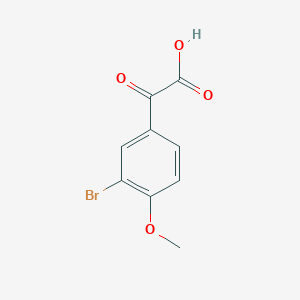

2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid

Description

2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid is a brominated aromatic compound featuring a 3-bromo-4-methoxyphenyl group attached to a 2-oxoacetic acid moiety. Its structure combines electron-withdrawing (bromo) and electron-donating (methoxy) substituents, which influence its electronic properties and reactivity. These compounds are often utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactive α-keto acid group.

Properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCPBZHPILZFQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid typically involves the bromination of 4-methoxybenzaldehyde followed by a series of reactions to introduce the oxoacetic acid group. One common method includes:

Bromination: 4-Methoxybenzaldehyde is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the meta position relative to the methoxy group.

Oxidation: The resulting 3-bromo-4-methoxybenzaldehyde is then oxidized to form the corresponding carboxylic acid.

Formation of Oxoacetic Acid: The carboxylic acid is further reacted with a suitable reagent to introduce the oxoacetic acid moiety.

Industrial Production Methods

Industrial production methods for 2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxoacetic acid moiety can participate in redox reactions.

Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks.

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the oxoacetic acid moiety are key sites for chemical transformations, allowing the compound to interact with different molecular targets and pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between 2-(3-bromo-4-methoxyphenyl)-2-oxoacetic acid and its analogs:

*Inferred formula; †Calculated based on structural analogs.

Key Observations:

Substituent Effects: The 4-methoxy group in the target compound enhances solubility in polar solvents compared to non-methoxy analogs . Bromine’s position (meta vs. para) alters electronic density on the phenyl ring, affecting reactivity in electrophilic substitution or coupling reactions .

Hydrogen Bonding :

- Analogous compounds like 2-(4-bromophenyl)-2-oxoacetic acid form centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) , a feature likely shared by the target compound.

Physicochemical Properties

- Acidity: The α-keto group in 2-oxoacetic acid derivatives increases acidity (estimated pKa ~1.5–2.5) compared to non-oxo analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid (pKa ~4.5) .

- Solubility: Methoxy groups improve solubility in organic solvents (e.g., DMSO, ethanol), whereas bromine reduces aqueous solubility .

Biological Activity

2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid is a compound of interest due to its potential biological activities, particularly as a protein tyrosine phosphatase (PTP) inhibitor. Understanding its mechanism of action and biological effects is crucial for exploring its therapeutic applications.

The primary mechanism of action for 2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid involves its role as a covalent inhibitor of protein tyrosine phosphatases, specifically targeting enzymes like SHP-1 and PTP1B. By covalently modifying the active site cysteine residues of these enzymes, the compound alters their phosphorylation state, which can significantly impact various cellular signaling pathways and metabolic processes.

Biochemical Pathways

Inhibition of PTPs by this compound affects several key biochemical pathways:

- Cell Signaling : By inhibiting PTPs, the compound can enhance signaling pathways that are normally downregulated by these enzymes, potentially leading to increased cellular responses.

- Gene Expression : Altered phosphorylation states can influence transcription factors, thereby affecting gene expression profiles.

- Metabolic Regulation : Changes in PTP activity can impact metabolic pathways, particularly those involved in insulin signaling and glucose homeostasis.

Pharmacokinetics

The pharmacokinetic profile of 2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid indicates that it is soluble in various solvents including DMSO and methanol. Its stability is influenced by environmental factors, with optimal storage conditions recommended at 2-8°C.

Biological Activity

Recent studies have highlighted the following biological activities associated with 2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid:

Anticancer Activity

This compound has been shown to exhibit significant anticancer properties. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines by modulating PTP activity. For example, it has been tested against neuroblastoma cells, showing promising results in reducing cell viability .

Antimicrobial Properties

Additionally, 2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid has been evaluated for its antimicrobial activity. Preliminary findings suggest that it may possess the ability to inhibit bacterial growth, although further studies are required to elucidate its full spectrum of antimicrobial effects.

Case Studies

- Neuroblastoma Cell Line Study : Research conducted on SH-SY5Y neuroblastoma cells indicated that treatment with 2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid resulted in decreased cell proliferation and induced apoptosis. The study highlighted the role of altered PTP activity in mediating these effects .

- Antimicrobial Evaluation : A recent investigation assessed the antimicrobial efficacy of this compound against common pathogens. Results showed notable inhibition against certain bacterial strains, suggesting potential applications in infection control.

Data Table: Biological Activities Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.